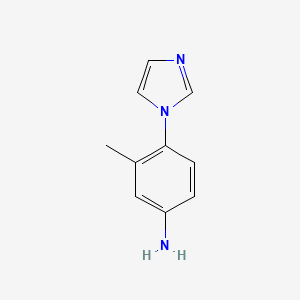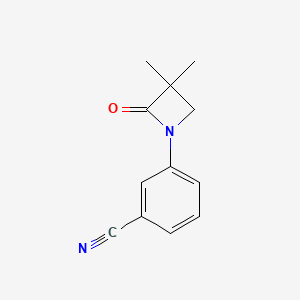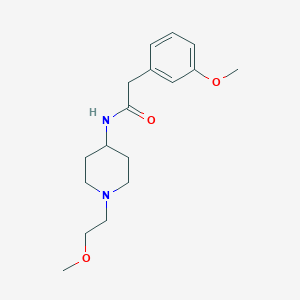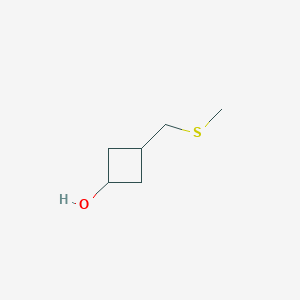![molecular formula C17H17FO3S B2547998 4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde CAS No. 1266367-45-6](/img/structure/B2547998.png)
4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Organic Synthesis Applications
In organic synthesis, derivatives of benzaldehyde, including those with specific substituents like "4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde," are utilized as precursors or intermediates in the synthesis of complex molecules. For instance, they are employed in the creation of secondary amides through reductive amination, leading to a wide range of compounds such as ureas, sulfonamides, aryl amides, and alkyl amides (Swayze, 1997). These compounds find further applications in pharmaceuticals, agrochemicals, and materials science.
Material Science and Polymer Chemistry
In material science and polymer chemistry, benzaldehyde derivatives serve as monomers for the synthesis of polymers with unique properties. Hafeez et al. (2019) synthesized bis-aldehyde monomers, including derivatives related to "4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde," which were polymerized with diamines to yield electrically conductive polyazomethines. These polymers demonstrated significant electrical conductivity and were characterized by their physicochemical properties, including thermogravimetric analysis and photoluminescence, indicating their potential in electronic applications (Hafeez et al., 2019).
Catalysis and Green Chemistry
In catalysis and green chemistry, these derivatives are used as substrates or catalysts for chemical reactions. An example is the selective photocatalytic oxidation of benzyl alcohol derivatives to their corresponding aldehydes, demonstrating the potential of these compounds in facilitating environmentally friendly chemical transformations (Higashimoto et al., 2009). Such reactions are crucial for the development of sustainable processes in the chemical industry.
properties
IUPAC Name |
4-[2-[(4-fluorophenyl)methylsulfanyl]ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO3S/c1-20-17-10-14(11-19)4-7-16(17)21-8-9-22-12-13-2-5-15(18)6-3-13/h2-7,10-11H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWMEJIQWYHQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCSCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2547916.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methylbenzenecarboxamide](/img/structure/B2547918.png)

![2-[(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrol-2-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2547921.png)
![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2547922.png)
![2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2547923.png)

![3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2547928.png)





